molecular formula C8H14N2O2 B2408938 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one CAS No. 1247571-80-7

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B2408938
CAS No.: 1247571-80-7
M. Wt: 170.212
InChI Key: QFHACGNMJCBUFQ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both pyrrolidine and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of pyrrolidine derivatives with oxazolidinone precursors. One common method includes the use of chiral bicyclo[3.3.0]octadiene ligands and rhodium hydroxide complexes under neutral conditions to achieve high enantioselectivity . Another approach involves the use of N-tosylaldimines and rhodium-catalyzed arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various pyrrolidine derivatives .

Scientific Research Applications

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s effects are mediated through its interactions with various proteins and enzymes, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog that lacks the oxazolidinone ring.

    Oxazolidinone: A compound that contains the oxazolidinone ring but lacks the pyrrolidine moiety.

    3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: A more complex derivative with additional functional groups.

Uniqueness

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one is unique due to its combination of pyrrolidine and oxazolidinone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8-10(3-4-12-8)6-7-1-2-9-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHACGNMJCBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247571-80-7
Record name 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
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